molecular formula C15H12INO2 B3114380 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile CAS No. 200957-10-4

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile

Cat. No.: B3114380
CAS No.: 200957-10-4
M. Wt: 365.16 g/mol
InChI Key: RHHOOKQXNYCXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is a chemical compound that belongs to the family of organic iodides. It has the molecular formula C15H12INO2 and a molecular weight of 365.16 g/mol. This compound is known for its unique structure, which includes an iodine atom, a methoxy group, and a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile typically involves the iodination of 4-(4-methoxybenzyloxy)benzonitrile. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are typical reagents.

Major Products

    Substitution Reactions: Products include various substituted benzonitriles.

    Oxidation Reactions: Products include 3-iodo-4-(4-methoxybenzyloxy)benzaldehyde or 3-iodo-4-(4-methoxybenzyloxy)benzoic acid.

    Reduction Reactions: Products include 3-iodo-4-(4-methoxybenzyloxy)benzylamine.

Scientific Research Applications

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(4-methoxybenzyloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and nitrile group can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-methoxybenzonitrile: Similar structure but lacks the 4-methoxybenzyloxy group.

    4-Iodo-3-methoxybenzonitrile: Similar structure but with different positioning of the iodine and methoxy groups.

    3-Iodo-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

3-Iodo-4-(4-methoxybenzyloxy)benzonitrile is unique due to the presence of both the 4-methoxybenzyloxy group and the nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-iodo-4-[(4-methoxyphenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHOOKQXNYCXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Iodine (21. g, 84 mmol) was added to a solution of 4-cyanophenol (10.0 g, 84 mmol) and sodium hydrogen carbonate (7.06 g, 84 mmol) in water (100 mL) and the mixture was stirred at room temperature for 24 h. The solid was collected, washed with water and dried in vacuo. The solid was dissolved in tetrahydrofuran (100 mL) and triphenylphosphine (14.4 g, 55 mmol) and 4-methoxybenzyl alcohol (8.3 g, 60 mmol) were added. Diethyl azodicarboxylate (8.5 mL, 55 mmol) was added slowly and the mixture was stirred at room temperature for 16 h. The mixture was poured into sodium hydrogen carbonate solution (saturated, 200 mL) and extracted with ethyl acetate (2×200 mL). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the title compound (3.38 g). 1H NMR (250 MHz, CDCl3) δ 8.05 (1H, d, J 2.0 Hz), 7.57 (1H, dd, J 2.0, 8.5 Hz), 7.38 (2H, d, J 6.8 Hz), 6.79-6.96 (3H, m), 5.14 (2H, s), and 3.82 (3H, s).
Quantity
84 mmol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Diethyl azodicarboxylate
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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